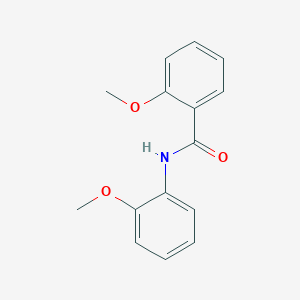

2-methoxy-N-(2-methoxyphenyl)benzamide

Description

2-Methoxy-N-(2-methoxyphenyl)benzamide is a benzamide derivative characterized by two methoxy groups: one at the 2-position of the benzamide ring and another on the 2-position of the aniline moiety. This substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-methoxy-N-(2-methoxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-18-13-9-5-3-7-11(13)15(17)16-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H,16,17) |

InChI Key |

WMGKROJDRRVDMQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methoxy-N-(4-Methylphenyl)Benzamide (2-MMB)

- Structure : Differs by a 4-methyl group on the aniline ring instead of 2-methoxy.

- Biological Activity: Identified as a suppressor of the long QT syndrome phenotype in zebrafish models, acting through cardiac electrophysiology modulation. The methyl group may enhance lipophilicity, improving membrane permeability compared to the methoxy-substituted analog .

- Mechanistic Insight: Unlike glucocorticoid receptor-mediated flurandrenolide (a co-hit in the same screen), 2-MMB’s mechanism remains undetermined, suggesting substituent-dependent target specificity.

N-(2-Methoxyphenyl)-2-((4-Nitrobenzyl)Oxy)Benzamide

- Structure : Features a nitrobenzyloxy group at the 2-position of the benzamide ring.

- Synthesis: Achieved via microwave-assisted reaction (53% yield), indicating that bulky substituents require optimized conditions.

2-Methoxy-N-[2-(Trifluoromethyl)Phenyl]Benzamide

- Structure : Contains a trifluoromethyl group on the aniline ring.

- Physicochemical Impact : The CF₃ group increases electronegativity and metabolic stability, making this analog relevant for pharmacokinetic optimization in drug design .

Functional Group Replacements and Reactivity

2-Amino-N-(2-Methoxyphenyl)Benzamide

- Structure: Replaces the 2-methoxy group on the benzamide ring with an amino group.

- Implications: The amino group enhances hydrogen-bonding capacity, which could improve crystallinity or receptor binding. This modification is critical in antimicrobial and QSAR studies, where electron-donating groups often correlate with bioactivity .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)

- Structure : Combines bromo (electron-withdrawing) and nitro (electron-withdrawing) groups with a 4-methoxy substituent.

- Crystallography : Used as a reference in structural studies, highlighting how electron-withdrawing groups influence molecular packing and intermolecular interactions compared to purely electron-donating methoxy analogs .

Heterocyclic and Complex Derivatives

2-Methoxy-N-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Benzamide

- Structure: Incorporates a quinazolinone moiety.

- Application: Quinazolinones are known for kinase inhibition; this hybrid structure may combine benzamide stability with heterocyclic pharmacophores for targeted therapies .

p-MPPI and p-MPPF (Serotonin Receptor Antagonists)

Physicochemical and Structural Properties

| Compound | Key Substituents | Bioactivity/Application | Notable Properties |

|---|---|---|---|

| 2-MMB | 4-Methyl | Long QT syndrome suppression | Enhanced lipophilicity |

| N-(2-Methoxyphenyl)-2-((4-Nitrobenzyl)Oxy)Benzamide | Nitrobenzyloxy | HIV-1 Vif inhibitor (hypothetical) | Electron-withdrawing, redox-active |

| 2-Amino-N-(2-Methoxyphenyl)Benzamide | Amino | Antimicrobial/QSAR studies | Hydrogen-bonding capacity |

| p-MPPI | Iodobenzamido-piperazine | 5-HT₁ₐ receptor antagonism | High receptor specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.